2,5-di(thiophen-3-yl)thiophene
Overview
Description
3,2’:5’,3’'-Terthiophene is an organic compound with the formula [C₄H₃S]₂C₄H₂S. It is an oligomer of the heterocycle thiophene, consisting of three thiophene rings connected via their 2 and 5 positions. This compound is known for its unique electronic properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,2’:5’,3’‘-Terthiophene can be synthesized through several methods. One common method involves the nickel- or palladium-catalyzed coupling reaction of 2,5-dibromothiophene with the Grignard reagent derived from 2-bromothiophene . Another approach includes the solid-state oxidative polymerization of 3’,4’-dimethoxy-2,2’:5’,2’'-terthiophene using ferric chloride as an oxidant .
Industrial Production Methods: Industrial production of 3,2’:5’,3’'-Terthiophene typically involves large-scale coupling reactions using nickel or palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 3,2’:5’,3’'-Terthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include functionalized terthiophenes, sulfoxides, sulfones, and dihydro derivatives, which have applications in organic electronics and materials science .
Scientific Research Applications
3,2’:5’,3’'-Terthiophene has a wide range of applications in scientific research:
Biology: It exhibits biological activity, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3,2’:5’,3’'-Terthiophene involves its ability to interact with various molecular targets and pathways. Its electronic properties allow it to participate in electron transfer reactions, making it useful in organic electronics. In biological systems, it can generate singlet oxygen, which contributes to its antimicrobial and insecticidal activities .
Comparison with Similar Compounds
- 2,2’:5’,2’'-Terthiophene
- 2,2’:5’,2’'-Quaterthiophene
- Polythiophene
Comparison: 3,2’:5’,3’‘-Terthiophene is unique due to its specific arrangement of thiophene rings, which imparts distinct electronic properties. Compared to 2,2’:5’,2’‘-Terthiophene, it has different reactivity and stability. Quaterthiophene, with an additional thiophene ring, exhibits higher conductivity but is more challenging to synthesize. Polythiophene, being a polymer, has broader applications in materials science but lacks the precise control over molecular structure that 3,2’:5’,3’'-Terthiophene offers .
Properties
IUPAC Name |
2,5-di(thiophen-3-yl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S3/c1-2-12(10-4-6-14-8-10)15-11(1)9-3-5-13-7-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJYJOKTGKIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231040 | |
Record name | 3,2':5',3''-Terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81294-16-8 | |
Record name | 3,2′:5′,3′′-Terthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81294-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,2':5',3''-Terthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081294168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,2':5',3''-Terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,2':5',3"-Terthiophene 200000040979 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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